フェニルビニルスルホン

概要

説明

Phenyl vinyl sulfone is a versatile chemical compound that has been the subject of various studies due to its potential applications in polymer synthesis and medicinal chemistry. It serves as a precursor for the synthesis of polyacetylene, a material with significant electrical properties, and has been used in the synthesis of polyhydroxylated derivatives structurally analogous to chalcones . Additionally, phenyl vinyl sulfone has demonstrated antihelminthic and antiprotozoal properties, showing potent activity against Fasciola gigantica in vitro .

Synthesis Analysis

The synthesis of phenyl vinyl sulfone and its derivatives has been explored through several methods. An economical and convenient synthesis method using commercially available sulfinic acid sodium salts and dibromides has been developed, which does not require a catalyst . Moreover, a green synthesis approach has been described, utilizing ethylene oxide, strong acid resin, and solid supported phosphotungstic acid, which is eco-friendly and has a high yield . These methods highlight the advancements in synthesizing phenyl vinyl sulfone in a cost-effective and environmentally conscious manner.

Molecular Structure Analysis

The molecular structure of phenyl vinyl sulfone plays a crucial role in its reactivity and properties. Studies have used Density Functional Theory to investigate the conversion of sulfonyl precursor chains into poly(p-phenylene vinylene) (PPV), assessing the performance of the MPW1K functional for describing radical dissociation and internal conversion reactions . The theoretical study provides insights into the molecular structure and the influence of entropy on the activation energies of these reactions.

Chemical Reactions Analysis

Phenyl vinyl sulfone undergoes various chemical reactions that have been extensively studied. For instance, radicals generated from (diacyloxyiodo)benzene have been added to phenyl vinyl sulfone to yield 2-alkylethyl phenyl sulfone in the presence of a hydrogen donor . Additionally, organocopper reagents and heteroatom nucleophiles have been added to phenylseleno derivatives of vinyl sulfone, leading to the formation of vinyl and allenic sulfones, as well as Michael, anti-Michael, and rearrangement products . These reactions demonstrate the compound's reactivity and potential for creating diverse chemical structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenyl vinyl sulfone and its polymers have been a subject of interest. Poly(phenyl vinyl sulfoxide), a precursor to polyacetylene, has been synthesized and its electrical properties studied. The conversion of this precursor to polyacetylene was found to follow first-order kinetics with a large activation energy, and the resulting polyacetylene exhibited high conversion and low defect rates . Furthermore, the electrical properties of polyacetylene copolymers derived from poly(phenyl vinyl sulfoxide) and its oxidized products have been correlated with their bulk conductivities after doping with iodine . These studies contribute to the understanding of how the structural aspects of phenyl vinyl sulfone derivatives influence their physical and chemical properties.

科学的研究の応用

有機合成ビルディングブロック

フェニルビニルスルホンは、有機合成における汎用性の高いビルディングブロックとして機能します。これは、重合反応に関与し、反応条件や関与するモノマーに応じてさまざまな特性を持つポリマーを形成することができます。さらに、求核剤が電子不足のビニルスルホン基に付加する求核付加反応を受け、さまざまな誘導体を生成します。この反応性は、天然物や医薬品に多く見られる複雑な環状構造を構築するために不可欠な環状付加反応でも利用されています .

酵素プロセス阻害

医療分野では、フェニルビニルスルホンは特定の酵素プロセスの強力な阻害剤として特定されています。酵素の活性部位に結合することにより、酵素作用を阻害することができます。これは、特定の代謝経路または病気の原因となる酵素を標的とする薬剤の設計に役立ちます。この用途は、さまざまな疾患に対する新しい治療薬の開発に不可欠です .

反応性染料合成

この化合物は、反応性染料の合成に使用されます。これらの染料は基質と共有結合を形成し、洗濯や光に強い鮮やかな色を生み出します。フェニルビニルスルホンの反応性により、繊維と効率的に結合することができ、染色業界で重要な成分となっています .

繊維生産

フェニルビニルスルホンは、綿やリネンなどのセルロース繊維を中心とした繊維の生産に関与しています。その化学的性質により、繊維構造の改質が可能となり、製造される繊維の品質と耐久性が向上します。この用途は、繊維の性能を向上させることを目的とした繊維業界にとって重要です .

軟体動物駆除剤

これは、農業や水産養殖における害虫となりうる軟体動物の個体数を制御するための化学的手段を提供する、軟体動物駆除剤としての用途があります。この化合物は、これらの生物に対する特定の作用により、作物を保護し、バランスの取れた生態系を維持するのに役立ちます .

タンパク質精製

生化学では、フェニルビニルスルホンはタンパク質精製技術に使用されます。メルカプトエタノールなどの化合物と結合すると、タンパク質を選択的に結合させることができ、複雑な生物学的混合物からの分離と精製が可能になります。これは、高純度のタンパク質が必要な研究や医薬品製造に特に役立ちます .

オレフィンメタセシス化学

この化合物は、オレフィンメタセシス反応の一部としてルテニウム化学に適用されてきました。この反応は、アルケンフラグメントの再分配方法であり、医薬品、ポリマー、石油化学製品などの複雑な分子の合成に広く使用されています .

農薬と染料

最後に、フェニルビニルスルホンは、農薬や染料の合成における重要な原料および中間体です。その化学構造により、さまざまな製剤に組み込むことができ、これらの製品の有効性と安定性を高めます .

作用機序

Target of Action

Phenyl vinyl sulfone primarily targets cysteine protease . Cysteine proteases are enzymes that play a crucial role in various biological processes, including protein degradation and regulation of cellular pathways.

Mode of Action

Phenyl vinyl sulfone interacts with its target through a process known as alkylation . The sulfone group in the compound makes the vinyl group electrophilic, allowing it to bind to the thiol of cysteine residues . This interaction results in the inhibition of the cysteine protease, thereby affecting the biological processes it regulates .

Pharmacokinetics

Its solubility in organic solvents suggests that it may have good bioavailability

Result of Action

The primary result of phenyl vinyl sulfone’s action is the inhibition of cysteine protease . This inhibition can lead to antihelminthic and antiprotozoal effects, as cysteine proteases are important for the life cycle of many parasites .

Action Environment

The action, efficacy, and stability of phenyl vinyl sulfone can be influenced by various environmental factors. For instance, the compound can be preferentially oxidized/reduced on electrode surfaces , suggesting that redox conditions may affect its activity. Additionally, the compound’s reactivity may be influenced by the presence of other chemical species in its environment

Safety and Hazards

Phenyl vinyl sulfone is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye damage, and may cause respiratory irritation . It is also a skin sensitizer . It is recommended to avoid inhalation, ingestion, and contact with skin and eyes .

将来の方向性

特性

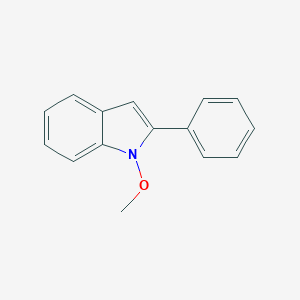

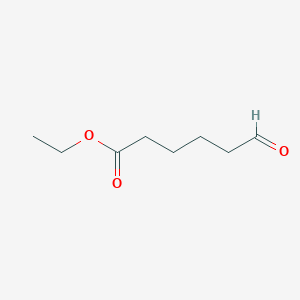

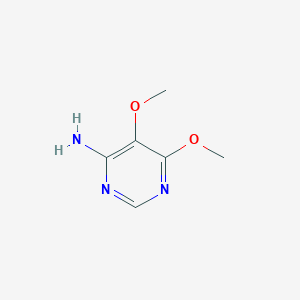

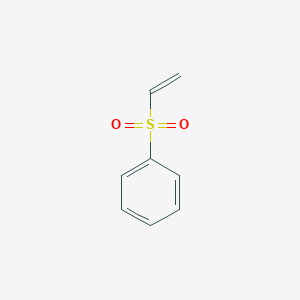

IUPAC Name |

ethenylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2S/c1-2-11(9,10)8-6-4-3-5-7-8/h2-7H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJTPZISIAWDGFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CS(=O)(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50203903 | |

| Record name | Phenyl vinyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50203903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5535-48-8 | |

| Record name | Phenyl vinyl sulfone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5535-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl vinyl sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005535488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyl vinyl sulfone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35394 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenyl vinyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50203903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl vinyl sulphone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.446 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYL VINYL SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31973457VY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。